Magnesium selenite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

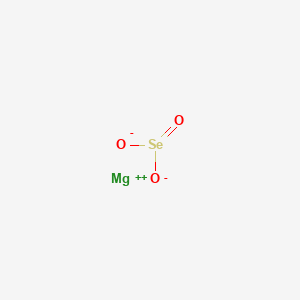

magnesium;selenite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSVFOKTYBLGNG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgSeO3, MgO3Se | |

| Record name | magnesium selenite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935327 | |

| Record name | Magnesium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15593-61-0 | |

| Record name | Magnesium selenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015593610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNESIUM SELENITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6IZ3O8E3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Magnesium Selenite for Researchers and Drug Development Professionals

Introduction

Magnesium selenite (B80905) (MgSeO₃) is an inorganic compound that exists in both anhydrous and various hydrated forms. While its applications have traditionally been in fields such as agriculture as a microfertilizer, recent interest in selenium compounds for their potential therapeutic properties has brought magnesium selenite into focus for researchers in materials science and drug development.[1] Understanding the precise crystal structure of this compound is fundamental to elucidating its physicochemical properties and potential biological activity. This technical guide provides a comprehensive analysis of the crystal structures of the known phases of this compound, detailed experimental protocols for their synthesis and characterization, and an overview of the relevant biological signaling pathways for drug development professionals.

Crystallographic Data of this compound Phases

The crystallographic parameters of the known phases of this compound—anhydrous (MgSeO₃), dihydrate (MgSeO₃·2H₂O), hexahydrate (MgSeO₃·6H₂O), and the 7.5-hydrate (Mg(SeO₃)·7.5H₂O)—are summarized below. This data is essential for phase identification, computational modeling, and structure-property relationship studies.

| Phase | Anhydrous (MgSeO₃) | Dihydrate (MgSeO₃·2H₂O) | Hexahydrate (MgSeO₃·6H₂O) | 7.5-Hydrate (Mg(SeO₃)·7.5H₂O) |

| Crystal System | Orthorhombic | Monoclinic | Orthorhombic | Hexagonal |

| Space Group | Pnma | P2₁/c | - | P6₃/mmc |

| a (Å) | 5.02 | 7.4049(2) | - | - |

| b (Å) | 5.92 | 7.7873(2) | - | - |

| c (Å) | 7.65 | 8.5217(2) | - | - |

| α (°) | 90 | 90 | - | 90 |

| β (°) | 90 | 110.203(3) | - | 90 |

| γ (°) | 90 | 90 | - | 120 |

| Volume (ų) | 227.01 | 461.17(2) | - | - |

| Z | 4 | 4 | - | - |

Structural Details:

-

Anhydrous MgSeO₃: In the anhydrous form, magnesium ions (Mg²⁺) are coordinated to six oxygen atoms, forming corner-sharing MgO₆ octahedra. These octahedra are linked by pyramidal selenite (SeO₃²⁻) groups.

-

MgSeO₃·2H₂O: The dihydrate consists of pairs of edge-sharing MgO₆ octahedra, where four coordination sites are occupied by oxygen atoms from selenite groups and two are occupied by water molecules.[1][2] These pairs are interconnected by pyramidal SeO₃ units and hydrogen bonds, creating a three-dimensional network.[1][2]

-

MgSeO₃·6H₂O: The hexahydrate form possesses an orthorhombic crystal structure.[1]

-

Mg(SeO₃)·7.5H₂O: This hydrated form is characterized by two crystallographically distinct hexaaquamagnesium(II) ([Mg(H₂O)₆]²⁺) octahedra. One of these octahedra exhibits disorder over two different orientations. The selenite groups and water molecules link the octahedra through hydrogen bonds.[1]

Experimental Protocols

The synthesis and crystallographic analysis of this compound require precise experimental control. The following sections detail the methodologies for the preparation of single crystals and their subsequent structural determination.

Synthesis of this compound Crystals

1. Hydrothermal Synthesis of this compound Dihydrate (MgSeO₃·2H₂O)

This method is suitable for growing high-quality single crystals of the dihydrate form.

-

Materials: Magnesium oxide (MgO), selenous acid (H₂SeO₃), deionized water.

-

Procedure:

-

A stoichiometric mixture of magnesium oxide and selenous acid is prepared.

-

The mixture is suspended in deionized water within a Teflon-lined stainless steel autoclave.

-

The autoclave is sealed and heated to a temperature between 150-200 °C for a period of 24-72 hours.

-

The autoclave is then allowed to cool slowly to room temperature over 24-48 hours.

-

The resulting crystalline product is filtered, washed with deionized water and ethanol, and dried in air.

-

2. Precipitation Synthesis of this compound Hexahydrate (MgSeO₃·6H₂O)

This method is a straightforward approach for obtaining the hexahydrate form at room temperature.[1]

-

Materials: Magnesium chloride hexahydrate (MgCl₂·6H₂O), sodium selenite (Na₂SeO₃), deionized water.

-

Procedure:

-

Prepare separate aqueous solutions of magnesium chloride hexahydrate and sodium selenite.

-

Slowly add the sodium selenite solution to the magnesium chloride solution with constant stirring.

-

A white precipitate of this compound hexahydrate will form immediately.

-

Continue stirring the mixture for a few hours to ensure complete precipitation.

-

The precipitate is then collected by filtration, washed with deionized water to remove any soluble impurities, and subsequently with ethanol.

-

The crystals are then dried at room temperature.

-

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

-

Crystal Mounting: A suitable single crystal with dimensions typically less than 0.5 mm in all directions is selected under a microscope and mounted on a goniometer head.

-

Data Collection:

-

The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve diffraction quality.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

-

Data Processing and Structure Solution:

-

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined against the experimental data to optimize the atomic coordinates, displacement parameters, and site occupancies.

-

Relevance for Drug Development Professionals: Selenite-Induced Signaling Pathways

For researchers and professionals in drug development, the biological activity of the selenite anion is of significant interest. Selenium compounds have been shown to exhibit anticancer properties, and understanding the underlying molecular mechanisms is crucial for the development of novel therapeutics.[3][4][5]

Sodium selenite, a related and more frequently studied compound, has been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines.[3][6][7][8] The proposed mechanism involves the generation of reactive oxygen species (ROS), particularly superoxide (B77818), within the mitochondria.[6][7] This leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

The key steps in selenite-induced apoptosis are:

-

Increased ROS Production: Selenite metabolism within the cell leads to the generation of superoxide radicals.[6][9][7]

-

Mitochondrial Membrane Potential Collapse: The increase in ROS disrupts the mitochondrial membrane potential.[7]

-

Cytochrome c Release: The loss of mitochondrial membrane integrity results in the release of cytochrome c from the mitochondria into the cytosol.[6][7]

-

Caspase Activation: In the cytosol, cytochrome c forms a complex with Apaf-1, which activates caspase-9. Activated caspase-9 then activates downstream executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[6][7]

While this compound itself has not been as extensively studied for its biological effects as sodium selenite, the shared selenite anion suggests a similar potential for inducing apoptosis in cancer cells. The crystal structure of this compound provides the foundational knowledge for understanding its solubility, stability, and potential delivery mechanisms in a therapeutic context.

Visualizations

Experimental Workflow for Crystal Structure Analysis

Caption: Workflow for the synthesis and crystal structure analysis of this compound.

Selenite-Induced Apoptosis Signaling Pathway

Caption: Mitochondrial pathway of selenite-induced apoptosis in cancer cells.

References

- 1. This compound | 15593-61-0 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Selenium Compounds, Apoptosis and Other Types of Cell Death: An Overview for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. Sodium selenite induces apoptosis by generation of superoxide via the mitochondrial-dependent pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selenite-induced apoptosis of osteoclasts mediated by the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selenite-induced autophagy antagonizes apoptosis in colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sodium selenite induces apoptosis by generation of superoxide via the mitochondrial-dependent pathway in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Magnesium Selenite

This guide provides a comprehensive overview of the chemical properties of magnesium selenite (B80905) (MgSeO₃), targeting researchers, scientists, and professionals in drug development. It covers the synthesis, structure, and reactivity of this inorganic compound, with a focus on its potential applications.

Core Chemical and Physical Properties

Magnesium selenite is an inorganic salt with the chemical formula MgSeO₃. It can exist in anhydrous and various hydrated forms, with the hexahydrate (MgSeO₃·6H₂O) being the most common.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and its common hydrated form.

Table 1: General Properties of this compound (Anhydrous)

| Property | Value | Reference |

| Molecular Formula | MgSeO₃ | [2][3] |

| Molecular Weight | 151.26 g/mol | [2] |

| Melting Point | 557°C | [1] |

| Appearance | Colorless hexagonal crystals | [1] |

| Solubility in Water | 0.05454 g/100 mL | [1] |

| Solubility Product Constant (Ksp) | pKsp: 4.89 | [1] |

Table 2: Properties of this compound Hexahydrate

| Property | Value | Reference |

| Molecular Formula | MgSeO₃·6H₂O | [4] |

| Molecular Weight | 259.37 g/mol | [4] |

| Density | 2.09 g/cm³ | [1] |

| Crystal System | Orthorhombic | [2] |

| Solubility | Insoluble in water; soluble in dilute acids | [1][2] |

Synthesis and Experimental Protocols

This compound can be synthesized through several precipitation methods. The following protocols are based on established procedures.[1][2]

Synthesis of this compound Hexahydrate

Method 1: From Magnesium Chloride and Sodium Selenite

This is the most common method for preparing the hexahydrate form.[1]

-

Materials: Magnesium chloride (MgCl₂), Sodium selenite (Na₂SeO₃), Distilled water.

-

Protocol:

-

Prepare an aqueous solution of magnesium chloride.

-

Prepare an aqueous solution of sodium selenite.

-

Slowly add the sodium selenite solution to the magnesium chloride solution with constant stirring.

-

A white precipitate of this compound hexahydrate will form.

-

Continue stirring for a sufficient time to ensure complete precipitation.

-

Filter the precipitate using a suitable filtration apparatus.

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Dry the precipitate at a low temperature (e.g., 40°C) to obtain crystalline this compound hexahydrate.[5]

-

Method 2: From Magnesium Chloride, Selenous Acid, and Sodium Carbonate

This method involves the neutralization of selenous acid in the presence of magnesium ions.[1][2]

-

Materials: Magnesium chloride (MgCl₂), Selenous acid (H₂SeO₃), Sodium carbonate (Na₂CO₃), Distilled water.

-

Protocol:

-

Prepare an aqueous solution of magnesium chloride.

-

Add a stoichiometric amount of selenous acid to the magnesium chloride solution.

-

Slowly add a solution of sodium carbonate to the mixture to initiate precipitation.

-

Continue with filtration, washing, and drying steps as described in Method 1.

-

A general workflow for the synthesis and characterization of this compound is illustrated below.

Crystal Structure and Thermal Properties

The crystal structure of this compound varies with its hydration state. The anhydrous form has a hexagonal crystal structure, while the hexahydrate is orthorhombic.[1][2] The dihydrate (MgSeO₃·2H₂O) has a monoclinic crystal structure and consists of edge-sharing MgO₆ octahedra linked by pyramidal SeO₃ units.[1] A 7.5-hydrate has also been identified with a hexagonal crystal structure characterized by two distinct [Mg(H₂O)₆]²⁺ octahedra.[1]

Thermal Decomposition

This compound hexahydrate undergoes a multi-step decomposition upon heating.[1][2]

-

~100°C (in air): Loses five water molecules to form the monohydrate (MgSeO₃·H₂O).[1]

-

~150°C (sealed tube): Forms the monoclinic dihydrate.[2]

-

~190°C: The monohydrate loses the final water molecule to become anhydrous MgSeO₃.[1]

Reactivity and Solubility

This compound is sparingly soluble in water but dissolves in dilute acids.[1][2] This property is crucial for its potential applications, as its dissolution in acidic environments could lead to the release of selenite ions.

Potential Applications in Drug Development and Research

While direct applications of this compound in pharmaceuticals are not extensively documented, the biological activity of the selenite ion (SeO₃²⁻) suggests several areas of interest for researchers. It is important to note that much of the research has been conducted with sodium selenite; however, the observed effects are attributed to the selenite ion.

Antibacterial Properties

Selenite-incorporated amorphous calcium-magnesium carbonate nanoparticles have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][7] The release of selenite ions is believed to inhibit bacterial growth.[6] This suggests that this compound could be explored as a component of antibacterial materials or coatings.

Modulation of Cellular Signaling Pathways

The selenite ion has been shown to influence key cellular signaling pathways, which is of significant interest in drug development, particularly in cancer research and neuroprotection.

5.2.1. Inhibition of Notch Signaling

Selenite has been identified as a novel inhibitor of the Notch signaling pathway.[8][9] Treatment with selenite has been shown to decrease the transcription of key components of this pathway, such as Notch1, Notch2, and Hes1.[8] The Notch pathway is a critical target in various diseases, including cancer and fibrosis.[8][9]

5.2.2. Stimulation of Mitochondrial Biogenesis

Selenite has been observed to stimulate mitochondrial biogenesis and improve mitochondrial function.[10][11][12] This is achieved through the activation of the AKT-CREB signaling pathway, leading to an increase in key regulators like PGC-1α and NRF1.[10][12] Enhancing mitochondrial function is a therapeutic strategy for various neurodegenerative diseases.

Conclusion

This compound is a well-characterized inorganic compound with defined chemical and physical properties. While its direct therapeutic applications are still under investigation, the pronounced biological effects of the selenite ion on critical cellular pathways, such as Notch signaling and mitochondrial biogenesis, highlight the potential for this compound to serve as a valuable tool in drug discovery and development research. Its solubility in acidic environments and the documented antibacterial properties of selenite-containing materials further expand its potential utility in various biomedical applications. Further research is warranted to fully elucidate the specific advantages of using this compound as a source of bioactive selenite ions.

References

- 1. This compound | 15593-61-0 [amp.chemicalbook.com]

- 2. This compound [drugfuture.com]

- 3. This compound | MgO3Se | CID 10125076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hexahydrate | H12MgO9Se | CID 86278141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. srdata.nist.gov [srdata.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. "Selenite inhibits notch signaling in cells and mice" by Michael Powers, Liu Liu et al. [digitalcommons.fiu.edu]

- 9. Selenite Inhibits Notch Signaling in Cells and Mice | MDPI [mdpi.com]

- 10. Selenite Stimulates Mitochondrial Biogenesis Signaling and Enhances Mitochondrial Functional Performance in Murine Hippocampal Neuronal Cells | PLOS One [journals.plos.org]

- 11. Selenite stimulates mitochondrial biogenesis signaling and enhances mitochondrial functional performance in murine hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selenite Stimulates Mitochondrial Biogenesis Signaling and Enhances Mitochondrial Functional Performance in Murine Hippocampal Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Magnesium Selenite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of magnesium selenite (B80905) (MgSeO₃). While specific quantitative thermal analysis data for magnesium selenite is not extensively available in the public literature, this document synthesizes the known information on its synthesis, expected decomposition pathway, and detailed experimental protocols for its characterization. This guide is intended to serve as a foundational resource for researchers investigating the thermal properties of this compound and related compounds.

Introduction

This compound is an inorganic compound of interest in various fields, including materials science and potentially as a precursor in the synthesis of other selenium-containing molecules. Understanding its thermal behavior is crucial for applications that involve high-temperature processing or for determining its stability under various conditions. This guide outlines the expected thermal decomposition pathway of this compound and its hydrated forms, provides detailed experimental protocols for its synthesis and analysis, and presents the information in a structured format for clarity.

Synthesis of this compound

Two primary methods for the synthesis of this compound are described below: a precipitation method for the hydrated form and a solid-state reaction for the anhydrous form.

Experimental Protocol: Synthesis of Hydrated this compound (MgSeO₃·xH₂O) via Precipitation

This protocol is adapted from methods used for the synthesis of other alkaline earth metal selenites and selenite-containing compounds.[1]

-

Reagent Preparation:

-

Prepare a 0.5 M aqueous solution of magnesium chloride (MgCl₂·6H₂O).

-

Prepare a 0.5 M aqueous solution of sodium selenite (Na₂SeO₃).

-

-

Precipitation:

-

Slowly add the sodium selenite solution dropwise to the magnesium chloride solution under constant stirring at room temperature.

-

A white precipitate of this compound hydrate (B1144303) will form.

-

-

Washing and Isolation:

-

Continue stirring the mixture for 2-4 hours to ensure complete precipitation.

-

Isolate the precipitate by vacuum filtration.

-

Wash the precipitate several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol.

-

-

Drying:

-

Dry the resulting white solid in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid premature dehydration.

-

Experimental Protocol: Synthesis of Anhydrous this compound (MgSeO₃) via Solid-State Reaction

This protocol is based on the reaction between magnesium oxide and selenous acid, which has been mentioned in the literature.[2]

-

Reagent Preparation:

-

Prepare a saturated aqueous solution of selenous acid (H₂SeO₃).

-

Use finely powdered magnesium oxide (MgO).

-

-

Reaction:

-

Slowly add the magnesium oxide powder to the selenous acid solution in a stoichiometric ratio under vigorous stirring.

-

The reaction may be exothermic; control the temperature with an ice bath if necessary.

-

-

Evaporation and Dehydration:

-

Heat the resulting slurry gently (e.g., on a hot plate with a magnetic stirrer) to evaporate the water.

-

Once a solid mass is obtained, transfer it to a furnace.

-

-

Calcination:

-

Heat the solid material in a furnace under a dry, inert atmosphere (e.g., nitrogen) at a temperature sufficient to ensure the formation of anhydrous this compound without causing decomposition. A temperature around 200 °C has been suggested for the formation of amorphous MgSeO₃.

-

Thermal Decomposition Pathway

The thermal decomposition of hydrated this compound is expected to occur in a two-step process. The first step involves the loss of water of hydration (dehydration), followed by the decomposition of the anhydrous this compound at a higher temperature.

Dehydration

The initial weight loss observed during the thermogravimetric analysis (TGA) of hydrated this compound corresponds to the removal of water molecules. The temperature at which this occurs depends on the number of water molecules and their binding energy within the crystal lattice.

Decomposition of Anhydrous this compound

Following dehydration, the anhydrous this compound decomposes into magnesium oxide (MgO) and selenium dioxide (SeO₂).[3] Magnesium oxide is a highly thermally stable compound, melting at approximately 2800 °C without decomposition, making it the expected final solid residue.[4] Selenium dioxide sublimes at 315 °C.

Quantitative Data

A thorough review of the available scientific literature did not yield specific quantitative data (e.g., TGA/DTA curves, onset and peak decomposition temperatures, and mass loss percentages) for the thermal decomposition of this compound or its hydrates. The following table is provided as a template for researchers to populate with their own experimental data.

| Decomposition Step | Temperature Range (°C) | Peak Temperature (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) |

| Dehydration (MgSeO₃·6H₂O → MgSeO₃) | Data not available | Data not available | 42.06% | Data not available |

| Dehydration (MgSeO₃·2H₂O → MgSeO₃) | Data not available | Data not available | 19.80% | Data not available |

| Decomposition (MgSeO₃ → MgO + SeO₂) | Data not available | Data not available | 73.18% | Data not available |

Theoretical mass loss is calculated based on the molar masses of the compounds.

Experimental Protocol for Thermal Analysis

The following is a generalized protocol for the thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of this compound, based on standard procedures for similar inorganic salts.

-

Sample Preparation:

-

Ensure the this compound sample is finely powdered and homogeneous.

-

Accurately weigh 5-10 mg of the sample into an alumina (B75360) or platinum crucible.

-

-

Instrumentation Setup (TGA/DTA):

-

Place the sample crucible and a reference crucible (typically empty or containing calcined alumina) into the instrument.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to approximately 1000 °C.

-

Use a constant heating rate, typically 10 °C/min.[5]

-

-

Data Collection:

-

Record the sample weight (TGA), the difference in temperature between the sample and reference (DTA), and the sample temperature as a function of time.

-

-

Analysis of Gaseous Products (Optional):

-

If available, couple the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to analyze the evolved gases (H₂O and SeO₂) and confirm the decomposition pathway.

-

Experimental and Analytical Workflow

The following diagram illustrates a comprehensive workflow for the synthesis, characterization, and thermal analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and expected thermal decomposition of this compound. While specific quantitative thermal analysis data remains a gap in the current literature, the proposed decomposition pathway, involving dehydration followed by the formation of magnesium oxide and selenium dioxide, is chemically sound. The provided experimental protocols for synthesis and thermal analysis offer a solid foundation for researchers to conduct their own investigations into the properties of this compound. Further experimental work is necessary to fully characterize the thermal decomposition of this compound and its hydrates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. A Level 7. s-block alkali metals alkaline earth metals, thermal stability of compounds, thermal decomposition carbonates, hydrgencarbonates, hydroxides, nitrates, sulfates/sulphates solubilty trends, uses of alkali metals GCE AS A2 KS5 chemistry revision notes [docbrown.info]

- 4. quora.com [quora.com]

- 5. onlinepubs.trb.org [onlinepubs.trb.org]

An In-depth Technical Guide to the Solubility of Magnesium Selenite in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of magnesium selenite (B80905) (MgSeO₃) in a range of solvents. The information presented herein is intended to support research, development, and formulation activities where the dissolution characteristics of this inorganic salt are of critical importance. This document details quantitative solubility data, outlines experimental protocols for solubility determination, and presents logical workflows for solubility analysis.

Executive Summary

Magnesium selenite is a sparingly soluble salt in aqueous solutions. Its solubility is significantly influenced by the pH of the solvent, demonstrating increased solubility in acidic conditions and limited solubility in neutral and basic media. While data on its solubility in organic solvents is scarce, it is generally considered to be poorly soluble in non-polar organic solvents. This guide compiles the available quantitative data and provides detailed methodologies for the experimental determination of its solubility.

Quantitative Solubility Data

The solubility of this compound has been reported in various solvents, with the most comprehensive data available for aqueous and acidic solutions. The following tables summarize the known quantitative solubility data.

Table 1: Solubility of this compound in Aqueous Solutions

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Solubility Product (Ksp) | pKsp | Reference |

| Water | Not Specified | 0.05454[1] | 3.60 x 10⁻³ | 1.29 x 10⁻⁵ | 4.89[1] | [1] |

Note: The frequently cited solubility value of 0.05454 g/100 mL lacks a specified temperature. It is crucial for researchers to experimentally verify this value under their specific conditions. The molar solubility and Ksp in the table are calculated based on this value for the anhydrous form (Molar Mass = 151.27 g/mol ).

Table 2: Solubility of this compound in Acidic Solutions

| Solvent | Temperature (°C) | Molar Solubility of Mg²⁺ (mol/dm³) | pH | Kso (mol²/dm⁶) | Reference |

| Hydrochloric Acid (HCl) | 20 | 0.0038 | 2.12 | 1.29 x 10⁻⁵ | [2] |

| Hydrochloric Acid (HCl) | 20 | 0.0050 | 1.95 | 1.29 x 10⁻⁵ | [2] |

| Hydrochloric Acid (HCl) | 20 | 0.0084 | 1.70 | 1.29 x 10⁻⁵ | [2] |

| Nitric Acid (HNO₃) | 20 | 0.0037 | 2.15 | 1.29 x 10⁻⁵ | [2] |

| Nitric Acid (HNO₃) | 20 | 0.0051 | 1.90 | 1.29 x 10⁻⁵ | [2] |

| Nitric Acid (HNO₃) | 20 | 0.0086 | 1.65 | 1.29 x 10⁻⁵ | [2] |

This compound's solubility increases in acidic solutions due to the protonation of the selenite ion (SeO₃²⁻), which shifts the dissolution equilibrium.[2]

Solubility in Other Solvents

3.1 Basic Solutions

There is a lack of quantitative data on the solubility of this compound in basic solutions such as aqueous ammonia (B1221849) or sodium hydroxide (B78521). Qualitatively, the addition of a strong base to a solution containing magnesium ions can lead to the precipitation of magnesium hydroxide (Mg(OH)₂), which is known to be insoluble in water.[3] Similarly, aqueous ammonia can also precipitate magnesium hydroxide.[3] This suggests that this compound is likely to have very low solubility in basic media.

3.2 Organic Solvents

Experimental Protocols

The following section details methodologies for determining the solubility of this compound. These protocols are synthesized from established methods for sparingly soluble inorganic salts.

4.1 Gravimetric Method for Solubility Determination in Water

This method is suitable for determining the solubility of this compound in water at a specific temperature.

4.1.1 Materials

-

This compound (solid)

-

Deionized Water

-

Thermostatically controlled water bath or incubator

-

250 mL Erlenmeyer flasks with stoppers

-

Analytical balance (readable to 0.0001 g)

-

Filtration apparatus (e.g., vacuum filtration with a Büchner funnel or syringe filtration with a 0.22 µm filter)

-

Pre-weighed evaporation dishes

-

Drying oven

4.1.2 Procedure

-

Equilibrate the deionized water to the desired temperature in the thermostatic bath.

-

Add an excess amount of solid this compound to an Erlenmeyer flask containing a known volume (e.g., 100 mL) of the temperature-equilibrated deionized water. An excess is necessary to ensure a saturated solution.

-

Seal the flask and place it in the thermostatic bath.

-

Agitate the solution for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. Constant stirring or periodic vigorous shaking is required.

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 50 mL) using a volumetric pipette, ensuring no solid particles are transferred. For very fine particles, filtration of the withdrawn sample is necessary.

-

Transfer the clear, saturated solution to a pre-weighed evaporation dish.

-

Dry the sample in a drying oven at a suitable temperature (e.g., 105-110 °C) until a constant weight is achieved.

-

Cool the evaporation dish in a desiccator and weigh it on the analytical balance.

4.1.3 Calculation The solubility (S) in g/100 mL is calculated as follows:

S = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of sample in mL) * 100

4.2 Determination of Solubility in Acidic or Basic Solutions

For determining solubility in acidic or basic solutions, the gravimetric method can be used. However, the dissolved salt may be difficult to recover accurately by simple evaporation. Therefore, a titration method to determine the concentration of magnesium or selenite ions in the saturated solution is recommended.

4.2.1 Preparation of Saturated Solution Follow steps 1-6 from the gravimetric method (section 4.1.2), replacing deionized water with the acidic or basic solution of interest.

4.2.2 Titrimetric Determination of Magnesium Ion Concentration

This can be achieved by complexometric titration with EDTA.[5][6][7]

4.2.2.1 Reagents

-

Standardized EDTA solution (e.g., 0.01 M)

-

Ammonia buffer solution (pH 10)

-

Eriochrome Black T indicator

4.2.2.2 Procedure

-

Take a known volume of the clear, saturated this compound solution.

-

Add a sufficient amount of ammonia buffer to bring the pH to approximately 10.

-

Add a small amount of Eriochrome Black T indicator. The solution should turn wine-red.

-

Titrate with the standardized EDTA solution until the color changes to a distinct blue.

-

Record the volume of EDTA used.

4.2.2.3 Calculation The concentration of Mg²⁺ can be calculated using the stoichiometry of the reaction (1:1 molar ratio between Mg²⁺ and EDTA).

4.2.3 Spectrophotometric Determination of Selenite Ion Concentration

The concentration of the selenite ion can be determined spectrophotometrically.[8][9][10]

4.2.3.1 Principle Selenite (Se(IV)) reacts with specific reagents to form a colored complex that can be measured using a UV-Vis spectrophotometer. A common reagent is 3,3'-diaminobenzidine (B165653) (DAB), which forms a yellow piazselenol complex.[8]

4.2.3.2 Procedure

-

Prepare a series of standard solutions of known selenite concentrations.

-

To a known volume of the clear, saturated this compound solution (and each standard), add the DAB reagent and adjust the pH as required by the specific protocol.

-

Allow time for the color to develop.

-

Extract the colored complex into an organic solvent (e.g., toluene) if necessary.[8]

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance (e.g., 420 nm for the DAB complex).[8]

-

Create a calibration curve from the standard solutions (absorbance vs. concentration).

-

Determine the concentration of selenite in the sample from the calibration curve.

Visualizations

5.1 Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: A logical workflow for the experimental determination of this compound solubility.

5.2 Signaling Pathway for Dissolution in Acid

The dissolution of this compound in an acidic medium involves a chemical equilibrium shift, as depicted in the following diagram.

Caption: The acid-mediated dissolution pathway of this compound.

Conclusion

The solubility of this compound is highly dependent on the solvent system, particularly the pH. It is sparingly soluble in water and its solubility significantly increases in dilute acids. There is a notable lack of quantitative solubility data in basic and organic solvents, highlighting an area for future research. The experimental protocols provided in this guide offer robust methods for determining the solubility of this compound under various conditions, which is essential for its application in research, drug development, and other scientific fields. It is recommended that researchers experimentally determine the solubility of this compound under their specific conditions due to the limited temperature-dependent data available in the literature.

References

- 1. This compound | 15593-61-0 [amp.chemicalbook.com]

- 2. srdata.nist.gov [srdata.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sodium Selenite JP EP BP Ph Eur USP NF FCC Food Grade Manufacturers [mubychem.com]

- 5. titrations.info [titrations.info]

- 6. canterbury.ac.nz [canterbury.ac.nz]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. scribd.com [scribd.com]

- 9. ijamtes.org [ijamtes.org]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Toxicological Data of Inorganic Selenite Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inorganic selenite (B80905) compounds, while essential micronutrients at low concentrations, exhibit significant toxicity at higher doses. A thorough understanding of their toxicological profile is critical for researchers, scientists, and drug development professionals working with these compounds. This technical guide provides a comprehensive overview of the toxicological data for inorganic selenite compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of toxicity. This document summarizes key toxicological endpoints, including acute toxicity (LD50), subchronic toxicity (NOAEL), and genotoxicity. Furthermore, it elucidates the intricate signaling pathways involved in selenite-induced cellular damage, primarily mediated by oxidative stress and mitochondrial dysfunction, leading to apoptosis. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of the toxicological properties of inorganic selenite compounds.

Acute Toxicity of Inorganic Selenite Compounds

Acute toxicity studies are fundamental in characterizing the potential hazards of a substance following a single exposure. The most common metric used is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the tested animal population.

Quantitative Acute Toxicity Data

The acute toxicity of inorganic selenite compounds varies depending on the specific compound, the route of administration, and the animal species. Sodium selenite is the most extensively studied inorganic selenite.

| Compound | Species | Route of Administration | LD50 (mg/kg body weight) | Reference(s) |

| Sodium Selenite | Rat | Oral | 7 | [1] |

| Rat (male) | Oral | 7 | [1] | |

| Rat | Oral | 8.08 - 12.11 | [2] | |

| Mouse | Oral | 7.08 | ||

| Mouse | Subcutaneous | 13 | [1] | |

| Rabbit | Intramuscular | 2.53 | [1] | |

| Dog | Intravenous | 1.916 | [1] | |

| Selenious Acid | Rat | Oral | 48 | |

| Mouse | Oral | 16 | ||

| Mouse | Intravenous | 11 | ||

| Potassium Selenite | Mouse | Oral | Similar to Sodium Selenite | [3] |

| Calcium Selenite | Swine | Oral | Effective as Sodium Selenite | [4] |

| Ammonium (B1175870) Selenite | - | - | Data not available |

Note: The toxicity of potassium selenite is reported to be similar to that of sodium selenite[3]. Calcium selenite has been shown to be as effective as sodium selenite in terms of growth and tissue selenium concentrations in swine at various dietary levels[4]. Limited quantitative toxicity data is available for ammonium selenite.

Experimental Protocols for Acute Oral Toxicity Testing

The determination of acute oral toxicity, typically the LD50, is often conducted following standardized guidelines such as those provided by the Organisation for Economic Co-operation and Development (OECD).

Experimental Workflow for Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

A study investigating the acute toxicity of sodium selenite in rodents followed a similar protocol. Increasing doses of sodium selenite (4, 10, 14, and 18 mg/kg) were administered orally to separate groups of mice and rats. The animals were fasted overnight before administration. Lethal outcomes were recorded 24 hours after administration, and the LD50 was calculated.[5]

Subchronic Toxicity

Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of time, typically 90 days in rodents. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Quantitative Subchronic Toxicity Data

| Compound | Species | Duration | NOAEL | Key Findings | Reference(s) |

| Sodium Selenite | Rat | 90 days | 0.30 mg/kg bw/day (female) | Liver and reproductive organs are possible targets of toxicity. | [6] |

| 0.30 mg/kg bw/day (male) | [6] |

Experimental Protocol for a 90-Day Oral Toxicity Study (OECD 408)

The OECD 408 guideline provides a framework for conducting a 90-day oral toxicity study in rodents.

Experimental Workflow for a 90-Day Oral Toxicity Study (OECD 408)

A subchronic toxicity study of four selenium supplements, including sodium selenite, was conducted in Sprague-Dawley rats for 90 days via gavage administration. Doses of 0.15, 0.30, and 0.60 mg/kg bw/day (calculated as Se) were used. The study monitored for clinical symptoms, body weight changes, and at the end of the study, performed hematological and biochemical analyses, as well as histopathological examinations of major organs.[6]

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer.

Genotoxicity Data

The genotoxicity of inorganic selenite compounds has been evaluated in various in vitro and in vivo systems, with some conflicting results.

| Compound | Assay | System | Result | Reference(s) |

| Sodium Selenite | Ames Test | Salmonella typhimurium | Negative | [1] |

| Chromosome Aberration | Human peripheral blood lymphocytes in vitro | Positive at high doses | ||

| Sister Chromatid Exchange | Human peripheral blood lymphocytes in vitro | Positive | ||

| In vivo Micronucleus Test | Mouse | Positive (with two consecutive administrations) | [7] |

Experimental Protocols for Genotoxicity Assays

The Ames test uses various strains of Salmonella typhimurium that are auxotrophic for histidine to detect point mutations.

Experimental Workflow for the Ames Test

The in vivo micronucleus assay in rodents is used to detect damage to chromosomes or the mitotic apparatus.

Experimental Workflow for the In Vivo Micronucleus Assay (OECD 474)

Carcinogenicity

Mechanisms of Toxicity

The toxicity of inorganic selenite compounds is primarily attributed to their ability to induce oxidative stress and disrupt cellular redox homeostasis.

Oxidative Stress and Generation of Reactive Oxygen Species (ROS)

Selenite can react with thiols, such as glutathione (B108866) (GSH), leading to the formation of selenotrisulfides and the generation of superoxide (B77818) radicals and other reactive oxygen species (ROS)[11]. This increase in ROS can overwhelm the cell's antioxidant defense mechanisms, leading to oxidative damage to lipids, proteins, and DNA.

Signaling Pathway of Selenite-Induced Oxidative Stress

Mitochondrial Dysfunction and Apoptosis

Mitochondria are a primary target of selenite-induced toxicity. The overproduction of ROS can lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential, opening of the mitochondrial permeability transition pore (mPTP), and release of pro-apoptotic factors like cytochrome c into the cytosol[11][12][13].

The release of cytochrome c initiates a caspase cascade, leading to programmed cell death, or apoptosis. Selenite has been shown to activate caspase-9 and caspase-3, key executioner caspases in the apoptotic pathway[11]. Furthermore, selenite can inhibit the pro-survival AKT/mTOR signaling pathway, further promoting apoptosis[14][15]. More recent studies have also implicated the AMPK/mTOR/FOXO3a pathway in selenite-induced autophagy and apoptosis in cancer cells, triggered by mitochondrial ROS[16].

Signaling Pathway of Selenite-Induced Mitochondrial Apoptosis

Conclusion

This technical guide has provided a detailed overview of the toxicological data for inorganic selenite compounds. The acute toxicity of these compounds is well-documented, with sodium selenite being the most studied. Subchronic exposure can lead to adverse effects in the liver and reproductive organs. The genotoxic potential of selenite is evident, particularly at higher concentrations. The primary mechanisms of toxicity involve the induction of oxidative stress through the generation of reactive oxygen species, leading to mitochondrial dysfunction and apoptosis. While the carcinogenicity of inorganic selenite compounds in humans remains unclassified, a comprehensive understanding of their dose-dependent toxic effects is essential for safe handling and for informing risk assessments in research and drug development. Further research is warranted to elucidate the toxicological profiles of less-studied inorganic selenite compounds and to further refine our understanding of the complex, dose-dependent biological effects of selenium.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. researchgate.net [researchgate.net]

- 3. HEALTH EFFECTS - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Efficacy of dietary sodium selenite and calcium selenite provided in the diet at approved, marginally toxic, and toxic levels to growing swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mmsl.cz [mmsl.cz]

- 6. Systemic subchronic toxicity and comparison of four selenium nutritional supplements by 90-day oral exposure in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fsc.go.jp [fsc.go.jp]

- 8. monographs.iarc.who.int [monographs.iarc.who.int]

- 9. Selenium and Selenium Compounds (IARC Summary & Evaluation, Volume 9, 1975) [inchem.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Sodium selenite induces apoptosis by generation of superoxide via the mitochondrial-dependent pathway in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism(s) of Toxic Action of Zn2+ and Selenite: A Study on AS-30D Hepatoma Cells and Isolated Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selenite sensitizes mitochondrial permeability transition pore opening in vitro and in vivo: a possible mechanism for chemo-protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Phase Transitions of Magnesium Selenite Under Heating

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal analysis of magnesium selenite (B80905) (MgSeO3) is scarce in publicly available literature. This guide has been constructed based on the known crystal structure of magnesium selenite, its documented oxidation to magnesium selenate, and by drawing analogies from the well-documented thermal behavior of related compounds, such as this compound dihydrate, magnesium sulfate, and other divalent metal selenites. The quantitative data presented herein should be considered illustrative and would require experimental verification.

Introduction

This compound (MgSeO3) is an inorganic compound with potential applications in various scientific fields. Understanding its thermal stability and phase behavior under heating is crucial for its synthesis, processing, and application, particularly in contexts where it might be subjected to elevated temperatures. This technical guide provides a comprehensive overview of the expected phase transitions of this compound upon heating, from its hydrated form to its ultimate decomposition. The information is structured to be a valuable resource for researchers in materials science, chemistry, and drug development.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to be a multi-step process, especially if starting from a hydrated precursor, which is common for selenites synthesized from aqueous solutions. A known stable hydrate (B1144303) is this compound dihydrate (MgSeO3·2H2O). The proposed pathway involves dehydration, oxidation, and final decomposition.

Figure 1: Proposed phase transition pathway for this compound dihydrate under heating.

The process can be summarized by the following reactions:

-

Dehydration: MgSeO₃·2H₂O(s) → MgSeO₃(s) + 2H₂O(g)

-

Oxidation: MgSeO₃(s) + ½O₂(g) → MgSeO₄(s)

-

Decomposition: MgSeO₄(s) → MgO(s) + SeO₂(g) + ½O₂(g)

Quantitative Thermal Analysis Data

The following tables summarize the expected quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The values are based on stoichiometric calculations and analogies with similar compounds.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data for MgSeO₃·2H₂O

| Step | Temperature Range (°C) | Mass Loss (%) | Gaseous Product(s) | Remaining Solid |

|---|---|---|---|---|

| 1. Dehydration | ~100 - 250 | ~19.6% | H₂O | MgSeO₃ |

| 2. Oxidation | > 330 | -8.7% (mass gain) | (O₂ consumption) | MgSeO₄ |

| 3. Decomposition | > 700 (estimated) | ~62.3% (of MgSeO₄) | SeO₂, O₂ | MgO |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data for MgSeO₃·2H₂O

| Step | Peak Temperature (°C) | Enthalpy Change (ΔH) | Process Type |

|---|---|---|---|

| 1. Dehydration | ~150 - 200 | Endothermic | Phase Transition |

| 2. Oxidation | > 330 | Exothermic | Chemical Reaction |

| 3. Decomposition | > 700 (estimated) | Endothermic | Chemical Reaction |

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable data on phase transitions. The following sections describe standard procedures for the key analytical techniques.

This simultaneous technique measures both mass change and heat flow as a function of temperature, providing a comprehensive thermal profile of the material.

Objective: To determine the temperatures of dehydration, oxidation, and decomposition, and to quantify the associated mass changes and enthalpy changes.

Methodology:

-

Sample Preparation: A small amount of finely ground this compound (typically 5-10 mg) is accurately weighed into an alumina (B75360) or platinum crucible.

-

Instrument Setup: A simultaneous TGA/DSC instrument (e.g., Netzsch STA 449, TA Instruments SDT Q600) is used.

-

Experimental Conditions:

-

Temperature Program: The sample is heated from room temperature (e.g., 25°C) to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: To observe both dehydration and oxidation, the experiment is run under a dynamic atmosphere of dry air or a mixture of an inert gas (N₂ or Ar) and oxygen, with a typical flow rate of 20-50 mL/min.

-

Blank Correction: A baseline run with an empty crucible is performed under identical conditions and subtracted from the sample run to correct for instrumental drift.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and DSC curve (heat flow vs. temperature) are analyzed to identify the onset and peak temperatures of thermal events. Mass loss is calculated from the TGA curve, and enthalpy changes are determined by integrating the peaks in the DSC curve.

Figure 2: Experimental workflow for TGA/DSC analysis.

HT-XRD is used to identify the crystalline phases present at different temperatures, confirming the transformations observed in TGA/DSC.

Objective: To determine the crystal structure of this compound and its transformation products at various temperatures.

Methodology:

-

Sample Preparation: A flat, thin layer of the powdered sample is prepared on a high-temperature resistant sample holder (e.g., platinum or ceramic).

-

Instrument Setup: An X-ray diffractometer equipped with a high-temperature chamber (e.g., Anton Paar HTK 1200N) is used. The diffractometer should be configured with a suitable X-ray source (e.g., Cu Kα) and a position-sensitive detector.

-

Experimental Conditions:

-

Temperature Program: The sample is heated to a series of setpoint temperatures corresponding to the regions before and after the transitions identified by TGA/DSC. The sample is allowed to equilibrate at each temperature before data collection.

-

Atmosphere: The atmosphere within the chamber should match the TGA/DSC experiment (e.g., air) to ensure the same chemical reactions occur.

-

Data Collection: At each temperature, an XRD pattern is collected over a relevant 2θ range (e.g., 10-80°).

-

-

Data Analysis: The collected XRD patterns are compared to reference patterns from crystallographic databases (e.g., ICDD) to identify the crystalline phases present at each temperature. Rietveld refinement can be used to obtain detailed structural information, such as lattice parameters.

Figure 3: Experimental workflow for High-Temperature XRD analysis.

Structural Information

The crystal structures of the key solid phases in the proposed decomposition pathway are summarized below.

Table 3: Crystallographic Data for Relevant Phases

| Compound | Formula | Crystal System | Space Group |

|---|---|---|---|

| This compound | MgSeO₃ | Orthorhombic | Pnma |

| Magnesium Selenate | MgSeO₄ | Orthorhombic | Cmcm (analogy to β-MgSO₄) |

| Magnesium Oxide | MgO | Cubic | Fm-3m |

Conclusion

While direct experimental investigation of the thermal phase transitions of this compound is limited, a clear and chemically sound pathway can be proposed based on fundamental principles and analogies with related magnesium salts. The expected sequence of events upon heating a hydrated sample is dehydration to anhydrous MgSeO₃, followed by oxidation to MgSeO₄ at temperatures above 330°C, and finally, decomposition to MgO at higher temperatures, likely exceeding 700°C. For professionals in research and development, this guide provides a robust theoretical framework and detailed experimental protocols to facilitate further empirical studies into the thermal properties of this compound. Verification of the proposed transitions and their precise characteristics through the described TGA/DSC and HT-XRD methodologies is a critical next step for a complete understanding of this compound's behavior under thermal stress.

An In-depth Technical Guide to Magnesium Selenite: From Molecular Characteristics to Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of magnesium selenite (B80905), detailing its chemical properties, synthesis, and significant roles in biological signaling pathways. The information is intended to support research and development efforts in fields ranging from cellular biology to pharmacology.

Core Chemical and Physical Properties

Magnesium selenite is an inorganic compound that exists in both anhydrous and hydrated forms. The hexahydrate is the more commonly cited form in classical synthesis literature.

Molecular Formula and Weight

The fundamental properties of this compound and its common hydrate (B1144303) are summarized below.

| Property | Anhydrous this compound | This compound Hexahydrate |

| Molecular Formula | MgO3Se[1] | MgSeO3·6H2O |

| Line Formula | MgSeO3[1] | MgSeO3·6H2O |

| Molecular Weight | 151.26 g/mol [1] | 259.36 g/mol |

| CAS Number | 15593-61-0[1] | 17374-82-2 |

Physical and Chemical Characteristics

This compound hexahydrate presents as colorless, orthorhombic crystals.[1][2] It is characterized by its insolubility in water but is soluble in dilute acids.[1][2] Thermal analysis indicates that upon heating to 100°C, the hexahydrate loses five water molecules to form the monohydrate. The final water molecule is lost around 190°C to yield the anhydrous form.[2]

Synthesis and Preparation Protocols

Historical chemical literature outlines several methods for the preparation of this compound. While detailed modern protocols are proprietary or context-specific, the fundamental reaction pathways provide a clear basis for laboratory synthesis.

Protocol 1: Reaction of a Soluble Magnesium Salt with Sodium Selenite

This is a classical precipitation method for preparing this compound hexahydrate.

Principle: A double displacement reaction between a soluble magnesium salt (e.g., magnesium chloride) and sodium selenite results in the precipitation of the less soluble this compound.

Outline of Methodology:

-

Prepare a clear aqueous solution of magnesium chloride (MgCl2).

-

Separately, prepare an aqueous solution of sodium selenite (Na2SeO3).

-

Slowly add the sodium selenite solution to the magnesium chloride solution with constant stirring.

-

This compound hexahydrate (MgSeO3·6H2O) will precipitate out of the solution.[2]

-

The precipitate can be collected by filtration, washed with deionized water to remove soluble impurities, and dried under appropriate conditions.

Protocol 2: Reaction with Selenious Acid and a Precipitating Agent

This method involves the reaction of a magnesium salt solution with selenious acid, followed by the induction of precipitation.

Principle: Selenious acid provides the selenite ions, and a weak base like sodium carbonate is added to shift the equilibrium and initiate the precipitation of this compound.

Outline of Methodology:

-

Prepare an aqueous solution of magnesium chloride (MgCl2) or magnesium sulfate (B86663) (MgSO4).

-

Treat the solution with selenious acid (H2SeO3).

-

Introduce a solution of sodium carbonate (Na2CO3) dropwise to initiate the precipitation of this compound.[1][2]

-

Collect, wash, and dry the precipitate as described in Protocol 2.1.

Protocol 3: Direct Reaction of Magnesium Oxide with Selenious Acid

This protocol is based on the reaction of a basic oxide with an acid.

Principle: Magnesium oxide reacts directly with selenious acid to form this compound and water.

Outline of Methodology:

-

Suspend magnesium oxide (MgO) in an aqueous medium.

-

Stoichiometrically add selenious acid (H2SeO3) to the suspension with vigorous stirring.[3]

-

The reaction may require heating to proceed to completion.

-

The resulting this compound can be isolated and purified from the reaction mixture.

Biological Activity and Signaling Pathways

The selenite ion (SeO3^2-), delivered via compounds like magnesium or sodium selenite, is biologically active and modulates several critical cellular signaling pathways. This activity is highly dose-dependent.

Stimulation of Mitochondrial Biogenesis via the AKT-CREB Pathway

Selenite has been shown to enhance mitochondrial function by stimulating the synthesis of new mitochondria. This is particularly relevant in metabolically active tissues and for neuroprotection.

A study using murine hippocampal neuronal cells (HT22) demonstrated that treatment with 100 nM sodium selenite for 24 hours led to a significant increase in mitochondrial biogenesis markers.[4] The proposed signaling cascade is as follows: Selenite treatment leads to the phosphorylation and activation of the protein kinase AKT. Activated AKT, in turn, phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB then upregulates the expression of key nuclear transcriptional factors, including peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and nuclear respiratory factor 1 (NRF1).[4][5] These factors orchestrate the expression of mitochondrial proteins, such as cytochrome c and cytochrome c oxidase IV (COX IV), ultimately leading to increased mitochondrial mass and improved respiratory function.[4][5]

Quantitative Outcomes: The table below summarizes the key quantitative findings from the study on selenite-induced mitochondrial biogenesis.

| Parameter Measured | Treatment | Result | Reference |

| PGC-1α Protein Level | 100 nM Selenite | ~50% increase in the nuclear fraction | [4] |

| NRF1 Protein Level | 100 nM Selenite | ~50% increase in the nuclear fraction | [4] |

| Mitochondrial Respiration | 100 nM Selenite | Significant increase in oxygen consumption | [4] |

Experimental Workflow: Western Blot for Mitochondrial Biogenesis Markers The diagram below outlines the typical workflow for assessing changes in protein levels of PGC-1α and NRF1 following selenite treatment.

Signaling Pathway: Selenite-Induced Mitochondrial Biogenesis

Inhibition of the Delta-Notch Signaling Pathway

In addition to its metabolic roles, selenite acts as an inhibitor of the Notch signaling pathway, a critical pathway in cell differentiation, proliferation, and apoptosis.[6] This inhibitory action highlights its potential in developmental biology and as a therapeutic agent in diseases where Notch signaling is dysregulated, such as in certain cancers and fibrotic conditions.[6]

Transcriptomic analysis in primary mouse hepatocytes revealed that selenite treatment downregulates the expression of key components of the Notch pathway.[6] In vivo studies confirmed this effect, where mice treated with selenite showed drastically lowered Notch1 expression in the liver and kidneys.[6]

Quantitative Outcomes: The table below presents the observed downregulation of Notch pathway genes following selenite treatment.

| Gene Target | Cell/Tissue Type | Result | Reference |

| Notch1 | Primary Hepatocytes | 40-70% downregulation | [6] |

| Notch2 | Primary Hepatocytes | 40-70% downregulation | [6] |

| Hes1 | Primary Hepatocytes | 40-70% downregulation | [6] |

| c-Myc | Primary Hepatocytes | 40-70% downregulation | [6] |

| Notch1 | Mouse Liver (in vivo) | ~90% decrease in expression | [6] |

| Notch1 | Mouse Kidney (in vivo) | ~70% decrease in expression | [6] |

Signaling Pathway: Selenite Inhibition of Notch Signaling

Applications in Drug Development and Research

The dual roles of this compound in enhancing mitochondrial health and inhibiting pro-proliferative pathways like Notch signaling make it a compound of significant interest.

-

Neurodegenerative Disease Research: By promoting mitochondrial biogenesis, selenite could be investigated for its potential to counteract the mitochondrial dysfunction observed in many neurodegenerative disorders.

-

Oncology: The inhibition of Notch signaling, which is often hyperactivated in cancers, suggests a potential role for selenite as a chemotherapeutic agent or adjuvant.[7] Its dose-dependent ability to induce apoptosis in cancer cells at higher concentrations further supports this application.[6]

-

Antimicrobial Research: Selenite, particularly in nanoparticle form, has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.

References

- 1. This compound [drugfuture.com]

- 2. This compound | 15593-61-0 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Selenite Stimulates Mitochondrial Biogenesis Signaling and Enhances Mitochondrial Functional Performance in Murine Hippocampal Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selenite stimulates mitochondrial biogenesis signaling and enhances mitochondrial functional performance in murine hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selenite Inhibits Notch Signaling in Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Selenite inhibits notch signaling in cells and mice" by Michael Powers, Liu Liu et al. [digitalcommons.fiu.edu]

The Discovery and History of Magnesium Selenite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium selenite (B80905) (MgSeO₃), a compound at the intersection of essential mineral nutrition and therapeutic potential, has a history rooted in late 19th-century inorganic chemistry. While its initial discovery is not attributed to a single definitive event, early synthesis methods developed by researchers such as Boutzoureano and Nilson laid the groundwork for its characterization. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to magnesium selenite. It also delves into its emerging role in cellular signaling, offering insights for drug development professionals. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using the DOT language.

Discovery and Early History

The precise first synthesis or discovery of this compound is not clearly documented in readily available historical records. However, significant early work on its preparation is attributed to the French chemist Boutzoureano in his 1889 thesis, "Recherches sur les Sélénites" (Research on Selenites). Another notable early contribution was made by Nilson , whose work is cited in J.W. Mellor's comprehensive 1930 treatise, "A Comprehensive Treatise on Inorganic and Theoretical Chemistry." These pioneering efforts established fundamental methods for the synthesis of this compound, primarily as its hexahydrate form.

The early focus of research was on the fundamental chemical and physical properties of the compound, including its various hydrated forms, solubility, and crystal structure. These foundational studies were crucial for later investigations into its biological significance.

Physicochemical Properties

This compound is an inorganic compound with the chemical formula MgSeO₃. It can exist in an anhydrous form as well as in several hydrated forms, with the hexahydrate (MgSeO₃·6H₂O) being the most common. The properties of these forms differ, particularly in terms of their crystal structure and thermal stability.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its common hydrates.

Table 1: General Properties of Anhydrous this compound

| Property | Value |

| Molecular Formula | MgSeO₃ |

| Molecular Weight | 151.26 g/mol |

| Appearance | Colorless hexagonal crystals |

| Solubility in Water | Insoluble |

| Solubility in other solvents | Soluble in dilute acids |

Table 2: Properties of this compound Hydrates

| Property | Hexahydrate (MgSeO₃·6H₂O) | Dihydrate (MgSeO₃·2H₂O) |

| Molecular Weight | 259.35 g/mol | 187.29 g/mol |

| Appearance | Orthorhombic crystals | Monoclinic prisms |

| Density | 2.09 g/cm³ | - |

Key Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound as described in historical and contemporary literature.

Boutzoureano's Method for this compound Hexahydrate (1889)

This method involves the precipitation of this compound from a solution of a magnesium salt and selenous acid, with the addition of a carbonate to initiate the reaction.

Experimental Workflow:

Nilson's Method for this compound Hexahydrate (1930)

Nilson's method, as cited in Mellor's treatise, provides an alternative route to the hexahydrate form through a direct reaction between a magnesium salt and a selenite salt.

Experimental Workflow:

Unveiling Magselite: A Technical Guide to the Natural Occurrence of a Magnesium-Containing Selenite Mineral

For Immediate Release

A comprehensive technical guide detailing the natural occurrence, properties, and analysis of magnesium-containing selenite (B80905) minerals, with a primary focus on the recently identified mineral, magselite. This document serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the geochemistry and material properties of this unique mineral class.

Introduction: The Emergence of Magselite

The intersection of magnesium and selenite in naturally occurring mineral species has been a subject of limited documentation. While synthetic magnesium selenite compounds have been known and studied, their natural counterparts have remained elusive until recently. This guide centers on magselite , the first recognized naturally occurring this compound mineral, corresponding to the hexahydrate form (MgSeO₃·6H₂O).[1] Its discovery provides a new avenue for understanding the geochemical behavior of magnesium and selenium under specific environmental conditions.

Magselite was identified as a post-mining mineral in a sedimentary uranium-vanadium deposit at the Pickett Corral Mine in Montrose County, Colorado, USA.[1] This geological setting suggests its formation is a result of secondary mineral processes, likely involving the alteration of primary ore minerals in a water-rich environment.

Quantitative Data on this compound Minerals

This section summarizes the key quantitative data for both the naturally occurring magselite and its synthetic analogues.

Table 1: Crystallographic Data for Magselite and Synthetic this compound Hydrates

| Property | Magselite (MgSeO₃·6H₂O) | Synthetic MgSeO₃·6H₂O | Synthetic MgSeO₃·2H₂O |

| Crystal System | Trigonal[1] | Orthorhombic[2] | Monoclinic[3] |

| Space Group | R3[1] | - | P2₁/c[3] |

| Unit Cell Parameters | a = 8.9663(2) Åc = 8.9400(3) Å[1] | - | a = 7.4049(2) Åb = 7.7873(2) Åc = 8.5217(2) Åβ = 110.203(3)°[3] |

| Unit Cell Volume (V) | 622.44 ų[1] | - | 461.17(2) ų[3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Magselite (--INVALID-LINK--) | Synthetic MgSeO₃ |

| Molecular Formula | MgSeO₃·6H₂O[1] | MgSeO₃[4] |

| Calculated Molecular Weight | 259.35 g/mol [5] | 151.26 g/mol [6] |

| Elemental Composition (wt. %) | O: 55.52%Se: 30.45%Mg: 9.37%H: 4.66%[1] | O: 31.73%Se: 52.20%Mg: 16.07%[6] |

| Solubility | - | Insoluble in water; soluble in dilute acids[2] |

Experimental Protocols

The characterization of magnesium-containing selenite minerals, both natural and synthetic, relies on a suite of analytical techniques to determine their structure, composition, and properties.

Synthesis of this compound Hexahydrate

A common laboratory method for the synthesis of this compound hexahydrate involves the reaction of an aqueous solution of a magnesium salt with a selenite salt.[1]

Protocol:

-

Prepare a solution of magnesium chloride (MgCl₂) in deionized water.

-

Separately, prepare a solution of sodium selenite (Na₂SeO₃) in deionized water.

-

Slowly add the sodium selenite solution to the magnesium chloride solution while stirring.

-

A white precipitate of this compound hexahydrate will form.

-

The precipitate can be collected by filtration, washed with deionized water, and dried at room temperature.

An alternative method involves treating a solution of magnesium chloride or sulfate (B86663) with selenious acid and initiating precipitation by adding sodium carbonate.[6]

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a fundamental technique for identifying the crystalline phases and determining the crystal structure of minerals.

Protocol for Powder XRD:

-

A small, powdered sample of the mineral is mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline material.

-

The d-spacings and relative intensities of the diffraction peaks are compared to databases (e.g., ICDD-PDF) for phase identification. For new minerals like magselite, the pattern is indexed to determine the unit cell parameters and space group.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and crystal lattices, making it useful for identifying functional groups like the selenite anion (SeO₃²⁻).

Protocol for Raman Analysis:

-

A small sample of the mineral is placed on a microscope slide.

-

A laser beam of a specific wavelength (e.g., 532 nm or 785 nm) is focused on the sample.

-

The scattered light is collected and passed through a spectrometer.

-

The Raman spectrum is a plot of the intensity of the scattered light versus the Raman shift (in cm⁻¹).

-

Characteristic peaks for the Se-O stretching and bending modes of the selenite group, as well as vibrations related to the Mg-O bonds and water molecules, are used for identification and structural analysis.

Electron Microprobe Analysis (EMPA)

EMPA is used to determine the elemental composition of a mineral at the micrometer scale.

Protocol for EMPA:

-

A polished thin section or a grain mount of the mineral is prepared and coated with a thin layer of carbon.

-

A focused beam of electrons is directed onto the sample surface.

-

The interaction of the electron beam with the sample generates characteristic X-rays for each element present.

-

The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers.

-

By comparing the X-ray intensities from the sample to those from standards of known composition, the elemental concentrations can be quantified.

Visualizations

Mineral Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a new mineral, such as magselite.

This comprehensive guide provides a foundational understanding of the naturally occurring magnesium-containing selenite mineral, magselite. The data and protocols presented herein are intended to support further research into the properties and potential applications of this and related materials.

References